2-(5-chlorothiophen-2-yl)-N-(morpholin-4-yl)quinoline-4-carboxamide
CAS No.: 353781-93-8
Cat. No.: VC6787656
Molecular Formula: C18H16ClN3O2S
Molecular Weight: 373.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 353781-93-8 |
|---|---|
| Molecular Formula | C18H16ClN3O2S |
| Molecular Weight | 373.86 |
| IUPAC Name | 2-(5-chlorothiophen-2-yl)-N-morpholin-4-ylquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C18H16ClN3O2S/c19-17-6-5-16(25-17)15-11-13(12-3-1-2-4-14(12)20-15)18(23)21-22-7-9-24-10-8-22/h1-6,11H,7-10H2,(H,21,23) |
| Standard InChI Key | PQTXCLFZSUDSMD-UHFFFAOYSA-N |
| SMILES | C1COCCN1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure comprises a quinoline backbone substituted at the 4-position with a carboxamide group linked to a morpholine ring. At the 2-position of the quinoline, a 5-chlorothiophene moiety is attached, introducing both aromatic diversity and halogenated electronegativity . This arrangement creates a planar quinoline-thiophene system conjugated with the polar morpholine-carboxamide segment, balancing lipophilic and hydrophilic properties. The chlorine atom at the 5-position of the thiophene ring enhances electron-withdrawing effects, potentially influencing binding interactions with biological targets .
Physicochemical Properties
Key physicochemical parameters include a calculated logP of 4.085, indicating moderate lipophilicity, and a polar surface area of 45.46 Ų, suggesting reasonable membrane permeability . The molecular weight of 373.86 g/mol places it within the acceptable range for drug-like molecules, adhering to Lipinski’s rule of five. Solubility data remain unspecified in available sources, but the presence of the morpholine group—a known solubilizing moiety—hints at improved aqueous solubility compared to unsubstituted quinoline derivatives . Hydrogen bonding capacity is limited to one donor (the carboxamide NH) and five acceptors (quinoline N, thiophene S, morpholine O, and two carboxamide O atoms), which may influence its pharmacokinetic profile .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-(5-chlorothiophen-2-yl)-N-(morpholin-4-yl)quinoline-4-carboxamide involves multi-step reactions, as detailed in patent literature and chemical catalogs . A representative pathway (Scheme 1) begins with the formation of the quinoline core via the Pfitzinger reaction, where isatin derivatives react with ketones under basic conditions. For example, 5-chloroisatin reacts with acetophenone in the presence of potassium hydroxide to yield a quinoline-4-carboxylic acid intermediate . Subsequent chlorination using thionyl chloride converts the acid to an acyl chloride, which undergoes amide coupling with morpholine using coupling agents such as TBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and triethylamine .
The thiophene moiety is introduced via Suzuki-Miyaura cross-coupling, where a boronic ester-functionalized 5-chlorothiophene reacts with the halogenated quinoline intermediate under palladium catalysis . This step demands precise control of reaction conditions—typically a mixture of Pd(PPh₃)₄, Na₂CO₃, and a dioxane/water solvent system at 80–100°C—to achieve high yields (reported >70% in optimized protocols) . Purification via column chromatography or recrystallization ensures the final product’s purity, with analytical techniques like HPLC and NMR confirming structural integrity .
Optimization Challenges
Key challenges in synthesis include regioselectivity during quinoline ring formation and minimizing side reactions during cross-coupling. The Pfitzinger reaction’s sensitivity to substituent electronic effects necessitates careful selection of isatin derivatives and ketones . For instance, electron-withdrawing groups on isatin (e.g., 5-chloro) accelerate cyclization but may reduce yields due to increased side-product formation . Additionally, the morpholine carboxamide’s stability under acidic or basic conditions requires neutral pH during coupling to prevent decomposition .
Pharmacological Profile
Antiviral Activity
Comparative Analysis with Structural Analogs
Substituent Effects on Activity
Modifications at the quinoline 2- and 4-positions significantly impact biological activity. Replacing morpholine with smaller amines (e.g., piperidine) reduces antiviral potency, while bulkier groups (e.g., N-phenylmorpholine) improve selectivity . For instance, the analog 8-chloro-2-(morpholin-4-yl)quinoline-4-carboxamide (Molecular Weight: 291.73 g/mol) exhibits a lower logP (2.29) but diminished activity against EV-D68 (EC₅₀ = 5.2 μM) . This underscores the importance of the thiophene ring in enhancing target affinity.
Metabolic Stability
In vitro microsomal stability assays for related compounds reveal that morpholine-containing derivatives exhibit lower clearance rates compared to piperazine analogs . For example, a fluorinated quinoline-4-carboxamide showed a mouse liver microsomal clearance of 12 mL/min/g, whereas the morpholine analog demonstrated improved stability (4 mL/min/g) . These findings suggest that the subject compound’s morpholine group may confer favorable metabolic resistance, extending its in vivo half-life.
Future Directions and Challenges
Preclinical Development
Prioritizing pharmacokinetic studies—particularly oral bioavailability and blood-brain barrier penetration—will be critical given the compound’s potential antiviral and anticancer applications. Structural tweaks, such as introducing fluorine at the quinoline 6-position, could further optimize metabolic stability without sacrificing potency .
Synthetic Scalability
Current synthesis routes suffer from low yields in cross-coupling steps (~50%), necessitating catalyst optimization or flow chemistry approaches . Green chemistry principles, including solvent substitution (e.g., cyclopentyl methyl ether instead of dioxane), may enhance sustainability.
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